![molecular formula C7H6BrFN2O B2382836 1-(4-Bromo-2-fluorophenyl)urea CAS No. 877134-79-7](/img/structure/B2382836.png)
1-(4-Bromo-2-fluorophenyl)urea
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Overview
Description
1-(4-Bromo-2-fluorophenyl)urea is a chemical compound that belongs to the family of substituted phenylureas . It has a molecular weight of 233.04 . The IUPAC name for this compound is N-(4-bromo-2-fluorophenyl)urea .
Molecular Structure Analysis
The molecular formula of 1-(4-Bromo-2-fluorophenyl)urea is C7H6BrFN2O . The InChI code for this compound is 1S/C7H6BrFN2O/c8-4-1-2-6 (5 (9)3-4)11-7 (10)12/h1-3H, (H3,10,11,12) .Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(4-Bromo-2-fluorophenyl)urea serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a lead compound for developing pharmaceutical agents. Key areas include:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It’s known that similar compounds, like indole derivatives, can affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMOOFQCDDNAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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